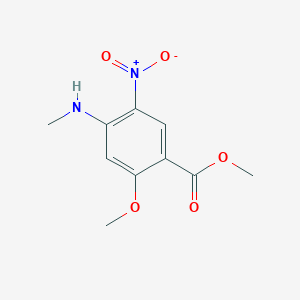
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate
Descripción general
Descripción
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate is an organic compound with the molecular formula C10H12N2O5 It is a derivative of benzoic acid and is characterized by the presence of methoxy, methylamino, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate typically involves the nitration of 2-methoxybenzoic acid, followed by methylation and amination reactions. One common method involves the following steps:
Nitration: 2-Methoxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Methylation: The resulting 2-methoxy-5-nitrobenzoic acid is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Amination: Finally, the methyl ester is reacted with methylamine to introduce the methylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid methyl esters.
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-methoxy-5-nitrobenzoic acid methyl ester
- 2-Methoxy-4-acetylamino-5-chloro methyl benzoate
- Methyl p-nitrobenzoate
Uniqueness
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H12N2O5 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O5/c1-11-7-5-9(16-2)6(10(13)17-3)4-8(7)12(14)15/h4-5,11H,1-3H3 |
Clave InChI |
BHNYROMTUGWVQF-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C(=C1)OC)C(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
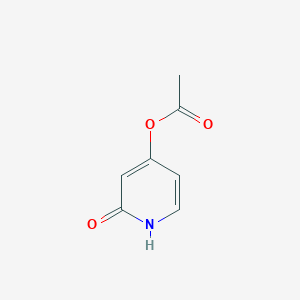
![2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide](/img/structure/B8502572.png)
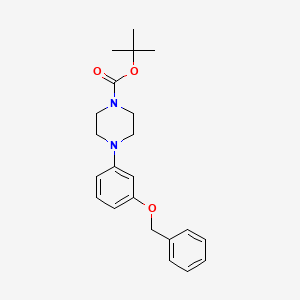
![2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine](/img/structure/B8502593.png)
![2-O-tert-butyl 4-O-ethyl 5-[cyclopropyl(hydroxy)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B8502603.png)
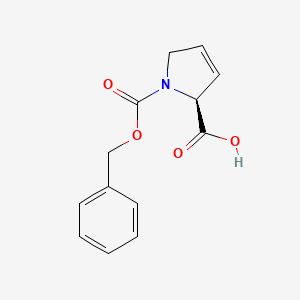
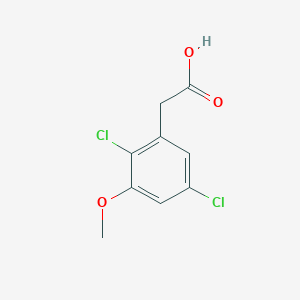
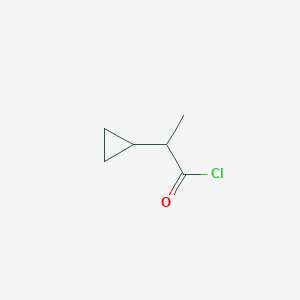
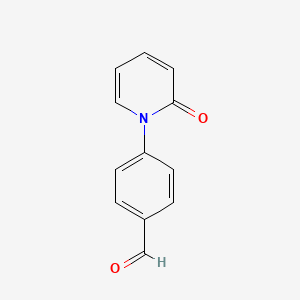
![(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester](/img/structure/B8502655.png)


![6-Azaspiro[4.5]decan-10-one](/img/structure/B8502671.png)
![5-Butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8502677.png)
